4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
Overview
Description
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C16H18N4S. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is a derivative of 4-(dimethylamino)benzaldehyde and N-phenylthiosemicarbazide, combining the properties of both parent compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, employing advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the thiosemicarbazone group.
Common Reagents and Conditions
Condensation: Typically involves ethanol as a solvent and reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with primary amines results in Schiff bases, while oxidation may yield various oxidized derivatives.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo-azomethine dyes and molecular adducts.
Biology: Employed in biochemical assays to detect the presence of specific functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone
- 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone
- 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
Uniqueness
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and reactivity, while the thiosemicarbazone moiety provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLLYJOWYYMLSE-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22043-39-6, 1332462-93-7 | |
Record name | 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022043396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332462937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC213888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(DIMETHYLAMINO)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVB4PQC2TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.